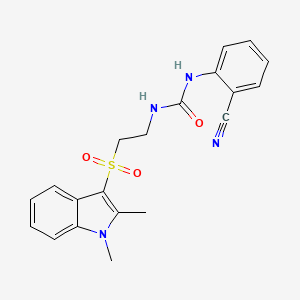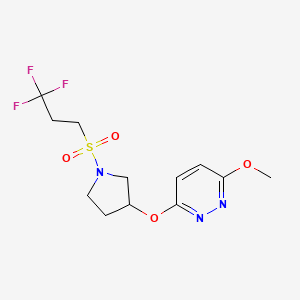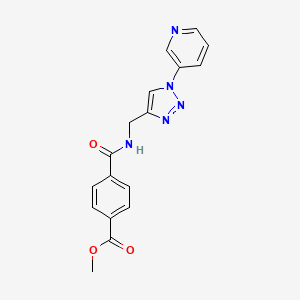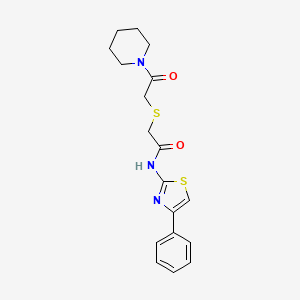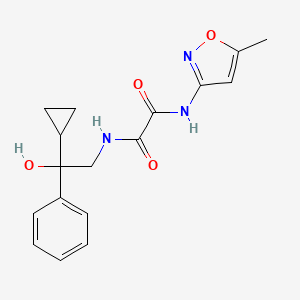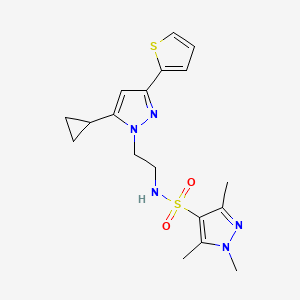
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A chemical compound’s description often includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s properties and reactivity.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing sulfonamide derivatives, highlighting their potential in various biological activities. For instance, Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and investigated their in vitro inhibition on human carbonic anhydrase isoenzymes I and II, showing significant inhibitory activity which suggests potential applications in managing conditions associated with these enzymes (Nurgün Büyükkıdan et al., 2017). Similarly, Küçükgüzel et al. (2013) synthesized novel derivatives of celecoxib, a well-known sulfonamide, to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the versatility of sulfonamide derivatives in therapeutic development (Ş. Küçükgüzel et al., 2013).
Potential Biological Activities
Research into sulfonamide derivatives has also explored their potential in treating various diseases. Mert et al. (2014) examined the antiproliferative activities of pyrazole-sulfonamide derivatives against cancer cell lines, finding some compounds with promising activity, suggesting the potential of sulfonamides in cancer therapy (Samet Mert et al., 2014). Another study by Gomha et al. (2016) synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, further underscoring the potential of sulfonamide derivatives in oncology (S. M. Gomha et al., 2016).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information.
将来の方向性
This involves considering potential future research directions. For example, if the compound is a drug, future directions could include clinical trials or the development of new formulations.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, you would typically look up this information in scientific literature or databases. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S2/c1-12-18(13(2)22(3)20-12)27(24,25)19-8-9-23-16(14-6-7-14)11-15(21-23)17-5-4-10-26-17/h4-5,10-11,14,19H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQSPIGJYTZWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2607241.png)
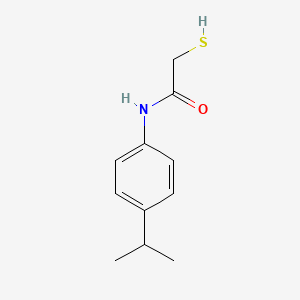
![2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2607245.png)
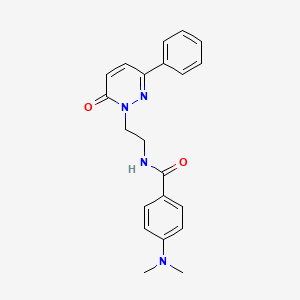
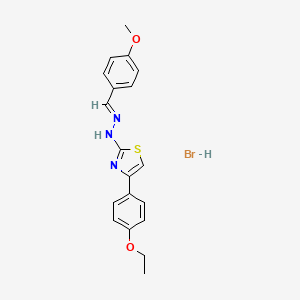
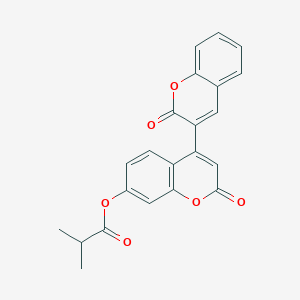
![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)
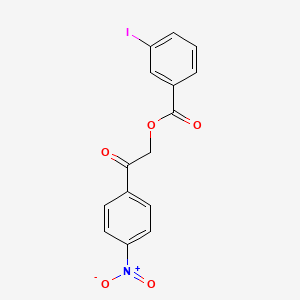
![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)
